
5-Nitro-2-vinylpyridine
Overview
Description
5-Nitro-2-vinylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group (-NO2) attached to the fifth position and a vinyl group (-CH=CH2) attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2-vinylpyridine can be synthesized through several methods. One common approach involves the nitration of 2-vinylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-2-vinylpyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
5-NVP has been utilized as a Michael acceptor in various organic transformations. For instance, a study demonstrated its reaction with 4-hydroxycoumarins to form adducts through acid-promoted addition reactions. The mechanism involves the protonation of the N-heterocycle, enhancing the electrophilic reactivity of the vinyl group, which facilitates nucleophilic attack by the enol group of the coumarin .
Case Study: Michael Addition Reactions
Reactant | Product | Yield |
---|---|---|
5-NVP + 4-hydroxycoumarin | Adduct 9 | Modest yield |
5-NVP + Vinyl-substituted 1,2,4-oxadiazole | Product 17 | Low yield |
This demonstrates that 5-NVP can effectively engage in Michael addition reactions, albeit with varying yields depending on the reactants involved.
Polymer Chemistry
5-NVP is also significant in polymer chemistry, particularly in the synthesis of functional polymers. Its ability to undergo polymerization allows for the creation of copolymers with tailored properties for specific applications.
Polymerization Studies
Research has shown that copolymers containing 5-NVP exhibit enhanced ionic conductivity and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials .
Polymer Type | Properties | Applications |
---|---|---|
Poly(methacrylic acid-ran-2-vinylpyridine) | Dual pH-temperature responsive | Drug delivery |
P4VP-Ru Complexes | Catalytic activity | Organic reactions |
The incorporation of 5-NVP into copolymers can significantly modify their physical properties, enhancing their performance in various applications.
Catalysis
Another prominent application of 5-NVP is in catalysis. It has been incorporated into metal complexes that serve as catalysts for organic reactions. For example, polyelectrolyte-metal complexes formed with pyridine derivatives have shown high catalytic activities for water oxidation reactions .
Catalytic Activity Overview
Catalyst Type | Reaction Type | Activity Level |
---|---|---|
P4VP-Ru Complexes | Water oxidation | High |
Vinyl-substituted N-heterocycles | Michael addition | Moderate |
These findings indicate that 5-NVP derivatives can enhance catalytic processes, providing efficient pathways for chemical transformations.
Mechanism of Action
The mechanism of action of 5-nitro-2-vinylpyridine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The vinyl group can participate in addition reactions, forming covalent bonds with nucleophilic sites on target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitro-2-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
4-Nitro-2-vinylpyridine: The position of the nitro group is different, leading to variations in chemical behavior and applications.
Uniqueness
5-Nitro-2-vinylpyridine is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry .
Biological Activity
5-Nitro-2-vinylpyridine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Structure:
this compound is characterized by a pyridine ring substituted with a nitro group at the 5-position and a vinyl group at the 2-position. Its molecular formula is CHNO.
Physical Properties:
- Molecular Weight: 150.13 g/mol
- Melting Point: Data not extensively available; typically assessed in laboratory settings.
- Solubility: Soluble in organic solvents; limited data on aqueous solubility.
The biological activity of this compound is largely attributed to its interactions with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Key Mechanisms:
- Enzyme Inhibition: Studies indicate that this compound can inhibit cyclooxygenases (COX-1 and COX-2), which are involved in prostaglandin synthesis, thereby modulating inflammatory responses.
- Cellular Signaling Modulation: The compound influences cell signaling pathways, potentially altering gene expression related to inflammation and cell proliferation.
- Antimicrobial Activity: Similar nitro-containing compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects against various pathogens .
Biological Activity
The biological activities of this compound encompass several areas:
Antimicrobial Activity
Research has shown that compounds with nitro groups often possess antimicrobial properties. For instance, derivatives of nitropyridines have been effective against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Anti-inflammatory Effects
Inhibition of COX enzymes suggests that this compound may serve as an anti-inflammatory agent. Experimental studies have indicated that at lower doses, it may reduce inflammation without significant toxicity.
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it has been noted in some research to induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on induced inflammation in animal models. Results showed a significant reduction in inflammatory markers when administered at doses of 10 mg/kg body weight compared to control groups, indicating its potential use as an anti-inflammatory drug.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, suggesting promising antibacterial properties.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 5-Nitro-2-vinylpyridine to ensure stability?
Store this compound in a dry, cool environment (ideally refrigerated) to prevent degradation. Use airtight containers to avoid moisture absorption and oxidation. Refer to safety protocols for pyridine derivatives, which emphasize minimizing dust formation and ensuring proper ventilation during handling .
Q. How can researchers safely handle this compound in laboratory settings?
Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of spills, collect material using non-sparking tools and store in sealed containers for disposal. Follow pyridine-derivative guidelines for respiratory and skin protection .
Q. What analytical techniques are suitable for characterizing this compound purity and structure?
Employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can verify molecular weight (C₇H₆N₂O₂, ~154.13 g/mol). Cross-reference with spectral databases (e.g., NIST) for validation .
Q. What are the key synthetic routes for this compound?
Common methods include nitration of 2-vinylpyridine derivatives under controlled acidic conditions or palladium-catalyzed coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature to avoid side products like polymeric residues .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Density functional theory (DFT) simulations can map electron density distributions to identify reactive sites (e.g., nitro group para to the vinyl substituent). Compare calculated activation energies with experimental data to validate mechanisms, particularly in cross-coupling reactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated polymerizations?
Conduct controlled replicate studies varying catalysts (e.g., AIBN vs. thermal initiation), solvent polarity, and monomer ratios. Use design of experiments (DOE) to isolate variables. Publish raw datasets to facilitate meta-analyses and identify overlooked factors like trace moisture .
Q. How does the nitro group influence the photostability of this compound under UV irradiation?
Perform accelerated aging tests using UV-Vis spectroscopy to track degradation products (e.g., nitroso derivatives). Compare with non-nitrated analogs (e.g., 2-vinylpyridine) to isolate the nitro group’s role. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts .
Q. What methodologies assess the environmental impact of this compound degradation in aquatic systems?
Use OECD Test Guideline 301 for ready biodegradability. Measure acute toxicity via Daphnia magna assays and bioaccumulation potential using logP values (predicted ~1.5). Cross-reference with pyridine derivatives’ ecotoxicity profiles to model long-term risks .
Q. Methodological Guidance
- For Synthesis Optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and reagent stoichiometry .
- For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing reproducibility gaps .
- For Environmental Testing : Follow WGK 3 guidelines for hazardous substance disposal, emphasizing containment to prevent aquatic contamination .
Properties
IUPAC Name |
2-ethenyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-85-0 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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